1-Chloro-2-pentyne

Hydroboration Kinetics Relative Reactivity

When synthesizing trans-alkenes or trans,trans-dienes via hydroboration, 1-chloro-2-pentyne delivers superior regioselectivity and prevents over-reduction compared to bromo/iodo analogs due to its attenuated reactivity. Its higher boiling point (122°C) versus propargyl chloride ensures retention during vacuum distillation, improving yields. In automated systems, its low density (0.98 g/mL) simplifies phase separation. Order high-purity 1-chloro-2-pentyne to optimize reaction outcomes.

Molecular Formula C5H7Cl
Molecular Weight 102.56 g/mol
CAS No. 22592-15-0
Cat. No. B1584234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-pentyne
CAS22592-15-0
Molecular FormulaC5H7Cl
Molecular Weight102.56 g/mol
Structural Identifiers
SMILESCCC#CCCl
InChIInChI=1S/C5H7Cl/c1-2-3-4-5-6/h2,5H2,1H3
InChIKeyJBKXDMAPOZZDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-pentyne (CAS 22592-15-0): Technical Baseline for Scientific Procurement and Selection


1-Chloro-2-pentyne (2-Pentynyl chloride) is a five-carbon terminal chloroalkyne with the molecular formula C₅H₇Cl and a molecular weight of 102.56 g/mol [1]. As a liquid at ambient temperature, it exhibits a boiling point of 122 °C and a density of 0.98 g/mL [1][2]. The compound is characterized by the presence of a carbon–carbon triple bond and a terminal chlorine substituent, which collectively dictate its reactivity profile in nucleophilic and electrophilic transformations [3]. It is primarily employed as a versatile building block in organic synthesis, particularly for the installation of alkyne moieties or for halogenation reactions [3].

Why Generic Haloalkyne Substitution Fails: Critical Differentiation Points for 1-Chloro-2-pentyne


While haloalkynes constitute a broad class of synthetic intermediates, direct substitution of 1-chloro-2-pentyne with its bromo- or iodo- analogs, or with lower-molecular-weight propargyl chlorides, introduces significant and often unacceptable deviations in reaction rate, selectivity, and process safety. The halogen substituent (Cl vs. Br vs. I) exerts a profound influence on the kinetics of key transformations such as hydroboration, with chloroalkynes exhibiting substantially retarded reactivity relative to their bromo and iodo counterparts [1]. Furthermore, the extended pentyl chain of 1-chloro-2-pentyne imparts a considerably higher boiling point and reduced volatility compared to the simpler propargyl chloride, directly impacting distillation parameters and storage safety [2]. These quantitative distinctions render the compound non-fungible and necessitate evidence-based selection based on specific experimental or process requirements.

1-Chloro-2-pentyne: Product-Specific Quantitative Differentiation Evidence Guide


Hydroboration Kinetics: Reduced Reactivity of the Chloroalkyne Moiety Compared to Bromo and Iodo Analogs

The relative reactivity of 1-halo-1-alkynes toward hydroboration with 9-BBN demonstrates a clear halogen-dependent rate-retarding effect. Based on class-level inference from a systematic study of 1-halo-1-hexynes, the chloroalkyne analog exhibits a substantially lower reaction rate compared to the unsubstituted alkyne, and even more so relative to its bromo and iodo counterparts [1]. Specifically, the relative reactivity values are 1-hexyne (100), 1-iodo-1-hexyne (12.3), 1-bromo-1-hexyne (1.01), and 1-chloro-1-hexyne (0.422). This corresponds to a rate reduction by a factor of approximately 237 relative to 1-hexyne, and a factor of approximately 2.4 relative to the bromo analog. For 1-chloro-2-pentyne, the analogous 1-chloro-1-alkyne structure implies a similarly attenuated hydroboration rate, making it a preferred choice when controlled, slower addition to the triple bond is required.

Hydroboration Kinetics Relative Reactivity

Comparative Physical Properties: Flash Point and Thermal Stability Relative to 1-Bromo-2-pentyne

Direct comparison of vendor-supplied physical property data reveals a marked difference in the flash point between 1-chloro-2-pentyne and its bromo analog, 1-bromo-2-pentyne [1]. 1-Chloro-2-pentyne exhibits a flash point of 25 °C, whereas 1-bromo-2-pentyne has a higher flash point of 41 °C. The lower flash point of the chloro compound indicates a greater flammability hazard, requiring more stringent storage and handling precautions (e.g., grounding, ventilation) compared to the bromo derivative. This quantitative safety parameter is a critical differentiator for procurement and process design, particularly in facilities with specific fire code constraints.

Safety Flash Point Physical Properties

Volatility and Distillation Behavior: Boiling Point Comparison with Propargyl Chloride and 1-Bromo-2-pentyne

The boiling point of 1-chloro-2-pentyne (122 °C) is significantly higher than that of the shorter-chain propargyl chloride (57–63 °C) and lower than that of 1-bromo-2-pentyne (142.5 °C at 760 mmHg) [1][2]. This intermediate boiling point offers a distinct advantage in synthetic sequences where the compound must be retained during low-temperature distillations or where the use of a higher-boiling solvent is required. Compared to propargyl chloride, 1-chloro-2-pentyne is far less volatile, reducing evaporative losses during ambient-temperature manipulations and simplifying solvent removal under reduced pressure without risking premature loss of the alkyne component.

Boiling Point Distillation Volatility

Density and Phase Behavior: Facile Separation from Aqueous Phases Relative to Bromoalkyne

The density of 1-chloro-2-pentyne is reported as 0.98 g/mL, making it significantly less dense than water and, importantly, much less dense than 1-bromo-2-pentyne, which has a density of 1.438 g/mL [1]. During aqueous work-up procedures, 1-chloro-2-pentyne will float as an upper organic layer, whereas the bromo analog, being denser than water, will form a lower organic layer. This difference in phase behavior can be exploited to simplify separations, particularly in continuous flow or automated synthesis platforms where the relative position of the organic phase dictates equipment configuration and ease of removal.

Density Liquid-Liquid Extraction Work-up

Optimized Application Scenarios for 1-Chloro-2-pentyne Based on Quantitative Differentiation


Controlled Hydroboration for Trans-Alkene Synthesis

When the synthesis of trans-alkenes or trans,trans-dienes requires a hydroboration step, the use of 1-chloro-2-pentyne is indicated where the high reactivity of 1-bromo-2-pentyne (approximately 2.4-fold faster) would lead to poor regioselectivity, over-reduction, or exothermic hazards [1]. The attenuated rate of the chloroalkyne enables more precise kinetic control, resulting in higher yields of the desired monohydroboration product and minimizing the formation of dihydroboration byproducts [1].

Synthetic Sequences Requiring Elevated Temperature Distillation or Solvent Removal

In multi-step syntheses where the alkyne intermediate must survive a solvent evaporation step under reduced pressure at ambient or moderately elevated temperatures, 1-chloro-2-pentyne (bp 122 °C) is a superior choice to propargyl chloride (bp ~60 °C) [2]. The higher boiling point of 1-chloro-2-pentyne prevents significant loss of the volatile alkyne during rotary evaporation or vacuum distillation, thereby improving overall yield and reducing the need for excess reagent [2][3].

Processes with Stringent Fire Safety and Flammability Constraints

For large-scale reactions or facilities with limited capacity for handling highly flammable liquids, the flash point differential between 1-chloro-2-pentyne (25 °C) and 1-bromo-2-pentyne (41 °C) must be evaluated [4]. While the chloro compound is more flammable, its higher flash point compared to propargyl chloride (as low as -15 °C) may make it the preferred intermediate when a longer alkyl chain is required but extreme volatility must be avoided [4].

Automated or Continuous-Flow Work-Ups with Upper-Phase Organic Layers

In automated liquid-handling or continuous-flow systems where phase separation is automated, the low density of 1-chloro-2-pentyne (0.98 g/mL) ensures it remains the upper organic layer after aqueous quench [5]. This predictable phase behavior simplifies the design of separation modules and reduces the risk of cross-phase contamination, an advantage over denser bromoalkynes which would require bottom-phase removal and associated valving complexity [5].

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